Fmoc-N-methyl-D-valine

Overview

Description

Fmoc-n-methyl-d-valine

Scientific Research Applications

Surfactant Properties : The sodium salts of amino acids with hydrophobic fluorenyl methyloxy carbonyl (FMOC) group, including FMOC-l-valine, have surfactant properties. These surfactants form bilayer structures and exhibit unique chiroptical spectroscopic properties, opening new research areas in surfactant science (R. Vijay & P. Polavarapu, 2012).

Nanoassembly and Gelation : FMOC-valine conjugates can self-assemble into nanoassemblies and form gels, influenced by the chain length and functionalities of the linkers used. These materials, exhibiting alpha-helices and beta-sheets, have potential applications in drug delivery and tissue engineering scaffolds (Steven M. Romanelli, J. Hartnett & I. Banerjee, 2015).

Solid Phase Peptide Synthesis : FMOC amino acids are used in solid phase peptide synthesis, demonstrating the utility of nonhydrolytic base cleavage of alpha-amino protective groups. This method offers advantages over traditional solid phase methods using acidolysis (J. Meienhofer et al., 2009).

High-Performance Liquid Chromatography (HPLC) : FMOC derivatization is used in HPLC for the separation of common amino acids, demonstrating its utility in analytical chemistry (Su Ming-wei, 2013).

Structural Studies in Biomolecular Solids : FMOC-protected amino acids like FMOC-l-leucine and FMOC-l-valine have been studied using solid-state NMR spectroscopy to understand their structural properties. This research enhances the understanding of structure in biological systems (E. Keeler et al., 2017).

Development of Tissue Engineering Scaffolds : Fmoc-dipeptide hydrogels, such as Fmoc-phenylalanine-valine, have been studied for 3D cell culture applications. These hydrogels exhibit specific structural and biological properties suitable for regenerative medicine (Haniyeh Najafi et al., 2020).

Viral Vector Gene Delivery : Fmoc self-assembling peptide (SAP) hydrogels have been tailored for localized viral vector gene delivery, highlighting their potential in therapeutic administration and tissue regeneration (A. Rodríguez et al., 2016).

Enzyme-Driven Dynamic Peptide Libraries : Fmoc-amino acids have been used in the development of dynamic combinatorial libraries for discovering self-assembling nanostructures, an approach with implications in materials science and biomedical research (Apurba Das, Andrew R Hirsth & R. Ulijn, 2009).

Mechanism of Action

Target of Action

The primary target of Fmoc-N-methyl-D-valine is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis . This protection is crucial for the successful formation of peptide bonds, which are the primary structural components of proteins .

Mode of Action

This compound interacts with its targets by protecting the amine group during peptide synthesis . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a significant role in the chemical synthesis of peptides . The compound’s ability to protect the amine group allows for the efficient synthesis of peptides, including ones of significant size and complexity . This process is crucial for research in the post-genomic world .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides . By protecting the amine group, the compound allows for the formation of peptide bonds without interference from the amine group . This process is crucial for the creation of proteins, which are essential components of all living organisms .

Action Environment

The action of this compound is influenced by several environmental factors. Additionally, the compound’s lability to bases is a result of activation of the ring proton b to the urethane oxygen by participation in a potential cyclopentadienide system . The compound’s action can also be monitored spectrophotometrically due to the strong absorbance of the fluorenyl group in the ultraviolet region .

Biochemical Analysis

Biochemical Properties

Fmoc-N-methyl-D-valine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The Fmoc group is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and it can be rapidly removed by base . The nature of these interactions is crucial for the stability and protection of the peptide chain during synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been observed to exhibit cell type-dependent biological activity, with higher cell proliferation attained in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It involves binding interactions with biomolecules and changes in gene expression . The Fmoc group is removed with a solution of 20% piperidine in N,N-dimethylformamide (DMF), which does not disturb the acid-labile linker between the peptide and the resin .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in DMF .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial aspects of its function. It could interact with transporters or binding proteins, and it could also have effects on its localization or accumulation

Properties

IUPAC Name |

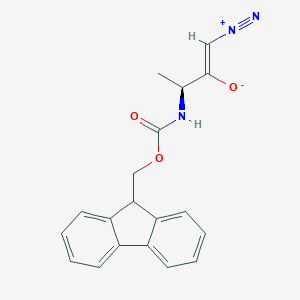

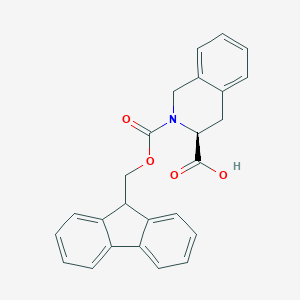

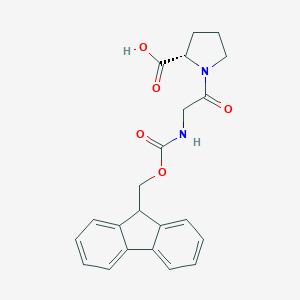

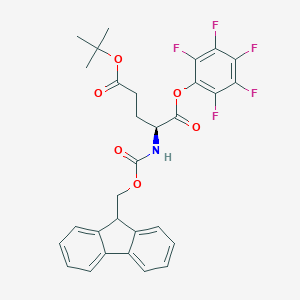

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXXXPZNQXXRIG-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583792 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103478-58-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.